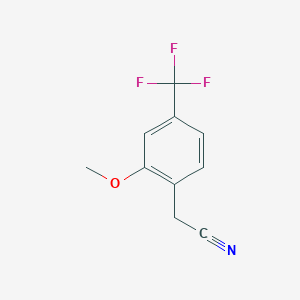
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile
Overview
Description
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1017779-20-2 . It has a molecular weight of 215.17 . The IUPAC name for this compound is [2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3NO/c1-15-9-6-8(10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a boiling point of 75-78 degrees Celsius .Scientific Research Applications
Antitumorigenic and Antiangiogenic Effects
Research on catechol estrogens, which are chemically reactive metabolites of estrogen, has shown that their methoxy derivatives, such as 2-methoxyestradiol, possess antitumorigenic and antiangiogenic effects both in vitro and in vivo. These effects suggest a potential protective effect against estrogen-induced cancers in target organs. The unique effects of these derivatives may be mediated by specific intracellular effectors or receptors that are refractory to the parent hormone, estradiol, indicating potential research applications in cancer prevention and therapy (B. Zhu & A. Conney, 1998).
Environmental Estrogens and Toxicity
Methoxychlor, a proestrogenic environmental contaminant, upon metabolism, produces active estrogenic forms that have been shown to have adverse effects on fertility, early pregnancy, and in utero development in both males and females. These findings highlight the reproductive toxicity of certain methoxy derivatives and the need for further research to understand their significance to human health (A. Cummings, 1997).
Hallucinogenic Properties of Derivatives
Studies on a class of substances known as NBOMes, which include 2-methoxy-benzyl derivatives of phenethylamine, have highlighted their potent hallucinogenic effects. The research indicates significant health risks, including fatal and non-fatal intoxications, associated with these compounds, underlining the importance of understanding their pharmacological properties and toxic effects (Kamińska Katarzyna et al., 2020).
Pharmacological Activities of Methoxylated Compounds
The pharmacological activities of methoxylated lipids, including their antibacterial, antifungal, antitumor, and antiviral properties, have been reviewed. These compounds, often isolated from bacterial or marine sources or synthesized, represent a significant area of interest for the development of new therapeutic agents and highlight the diverse biological activities of methoxylated compounds in scientific research (N. Carballeira, 2002).
properties
IUPAC Name |
2-[2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-6-8(10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCNAZIBJNOIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
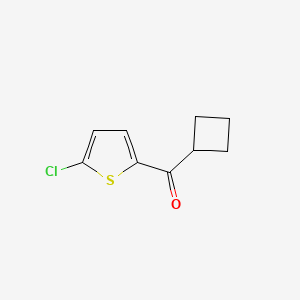
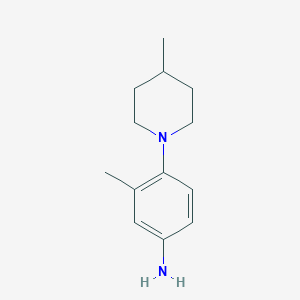
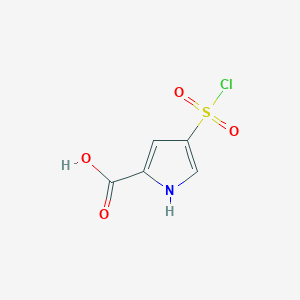
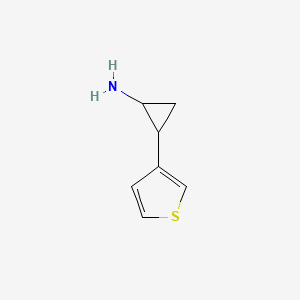

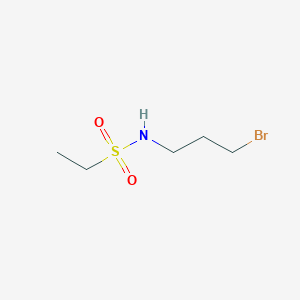

![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)
![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine](/img/structure/B1451869.png)

